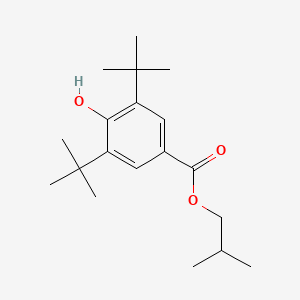

Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 2-methylpropyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,4’-Di-tert-butylbiphenyl (DTBB) is an organic compound that belongs to the class of biphenyl derivatives. It is characterized by the presence of two tert-butyl groups attached to the para positions of the biphenyl structure. This compound is widely used in organic synthesis, particularly as a catalyst in lithiation reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-di-tert-butylbiphenyl typically involves the Friedel-Crafts alkylation of biphenyl with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{C}_6\text{H}_5 + 2 (\text{CH}_3)_3\text{CCl} \xrightarrow{\text{AlCl}_3} (\text{CH}_3)_3\text{CC}_6\text{H}_4\text{C}_6\text{H}_4\text{C}(\text{CH}_3)_3 ]

Industrial Production Methods

In industrial settings, the production of 4,4’-di-tert-butylbiphenyl can be scaled up using similar Friedel-Crafts alkylation methods. The reaction is typically carried out in large reactors with efficient stirring and temperature control to ensure high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4,4’-Di-tert-butylbiphenyl undergoes various types of chemical reactions, including:

Lithiation Reactions: DTBB is commonly used as a catalyst in lithiation reactions, where it facilitates the formation of organolithium compounds.

Reductive Reactions: It can also participate in reductive reactions, such as the reductive removal of protecting groups.

Common Reagents and Conditions

Lithium: Used in lithiation reactions to generate organolithium intermediates.

Tetrahydrofuran (THF): A common solvent for lithiation reactions.

Methanol or Water: Used to quench lithiation reactions and recover the desired products.

Major Products Formed

Organolithium Compounds: Formed through lithiation reactions catalyzed by DTBB.

Deprotected Alcohols, Amines, and Thiols: Obtained through reductive removal of protecting groups.

Scientific Research Applications

4,4’-Di-tert-butylbiphenyl has a wide range of applications in scientific research, including:

Organic Synthesis: Used as a catalyst in lithiation reactions to prepare functionalized organolithium compounds.

Material Science: Employed in the synthesis of polymers and other advanced materials.

Pharmaceuticals: Utilized in the synthesis of complex organic molecules for drug development.

Chemical Industry: Used as an intermediate in the production of various organic compounds.

Mechanism of Action

The mechanism of action of 4,4’-di-tert-butylbiphenyl in lithiation reactions involves the formation of a radical anion intermediate. This intermediate facilitates the transfer of lithium to the substrate, resulting in the formation of organolithium compounds. The process can be summarized as follows:

- Formation of DTBB radical anion in the presence of lithium.

- Transfer of lithium to the substrate, generating an organolithium intermediate.

- Quenching of the reaction to yield the desired product.

Comparison with Similar Compounds

4,4’-Di-tert-butylbiphenyl can be compared with other biphenyl derivatives and lithiation catalysts:

Naphthalene: Another arene used in lithiation reactions, but DTBB is often preferred due to its higher stability and efficiency.

Biphenyl: The parent compound of DTBB, which lacks the tert-butyl groups and is less effective as a lithiation catalyst.

4,4’-Dimethylbiphenyl: Similar in structure but with methyl groups instead of tert-butyl groups, resulting in different reactivity and stability.

Biological Activity

Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 2-methylpropyl ester (commonly referred to as bis(2-methylpropyl) 3,5-di-tert-butyl-4-hydroxybenzoate) is a chemical compound with significant applications in various fields, particularly in the food and pharmaceutical industries. This compound is known for its antioxidant properties and potential biological activities, which are critical for understanding its utility in health and environmental contexts.

- Molecular Formula : C17H26O3

- Molecular Weight : 278.392 g/mol

- CAS Registry Number : 70331-94-1

- IUPAC Name : this compound

Antioxidant Activity

Benzoic acid derivatives, particularly those with multiple tert-butyl groups like this compound, exhibit strong antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders.

- Mechanism of Action : The antioxidant activity is primarily due to the ability of the hydroxyl group (-OH) to donate hydrogen atoms to free radicals, thereby stabilizing them. This property has been demonstrated in various studies where the compound showed significant inhibition of lipid peroxidation in biological systems.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of benzoic acid derivatives against a range of pathogens. The compound has shown efficacy against both Gram-positive and Gram-negative bacteria as well as fungi.

- Case Study : A study published in MDPI demonstrated that extracts containing benzoic acid derivatives exhibited significant antibacterial activity against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be within effective ranges for clinical applications .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of benzoic acid derivatives have been explored in various cancer cell lines. Research indicates that these compounds can induce apoptosis (programmed cell death) in cancer cells.

- Research Findings : A study reported that the compound exhibited cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value indicating effective concentration levels for therapeutic use .

Table 1: Summary of Biological Activities

Table 2: Comparison of MIC Values Against Various Pathogens

Properties

CAS No. |

67880-33-5 |

|---|---|

Molecular Formula |

C19H30O3 |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

2-methylpropyl 3,5-ditert-butyl-4-hydroxybenzoate |

InChI |

InChI=1S/C19H30O3/c1-12(2)11-22-17(21)13-9-14(18(3,4)5)16(20)15(10-13)19(6,7)8/h9-10,12,20H,11H2,1-8H3 |

InChI Key |

RUXRFDVEVQNQMF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC(=O)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.